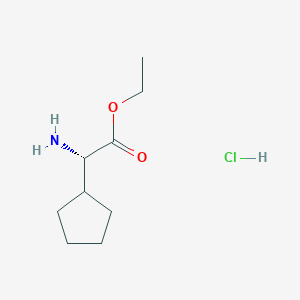
(R)-Methyl 2-aminooctanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-aminooctanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-aminooctanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One common method is the use of trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-aminooctanoate hydrochloride may involve large-scale esterification processes using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-aminooctanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of different derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-Methyl 2-aminooctanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of enzyme activity and protein interactions due to its chiral nature.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-aminooctanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-aminooctanoate hydrochloride: The enantiomer of ®-Methyl 2-aminooctanoate hydrochloride, which has a different three-dimensional arrangement.
Methyl 2-aminohexanoate hydrochloride: A similar compound with a shorter carbon chain.
Methyl 2-aminodecanoate hydrochloride: A similar compound with a longer carbon chain.
Uniqueness
®-Methyl 2-aminooctanoate hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and industrial applications where chiral specificity is important.
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
methyl (2R)-2-aminooctanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-8(10)9(11)12-2;/h8H,3-7,10H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
DILACJJQGKYVOY-DDWIOCJRSA-N |
Isomeric SMILES |
CCCCCC[C@H](C(=O)OC)N.Cl |
Canonical SMILES |
CCCCCCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


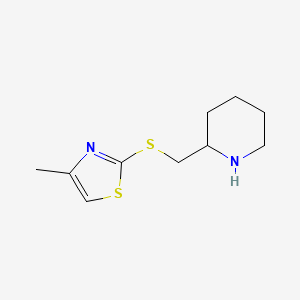
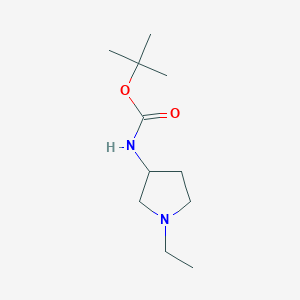
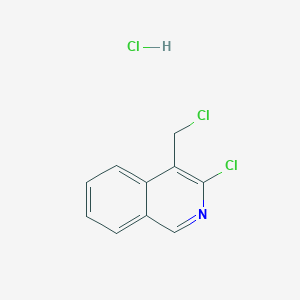
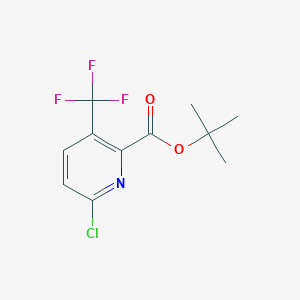
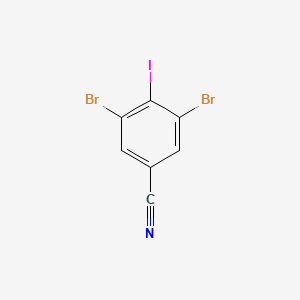
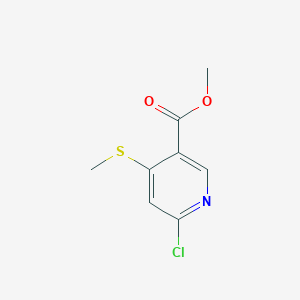
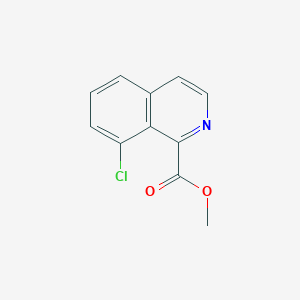
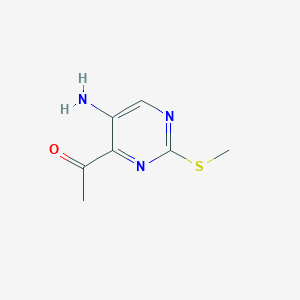
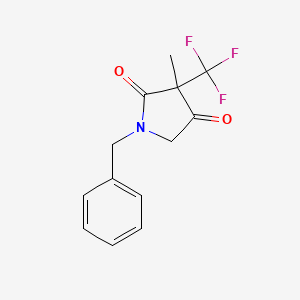
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
